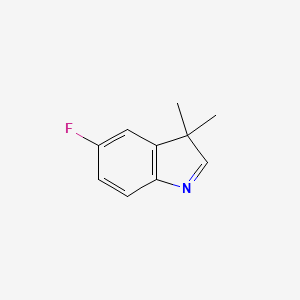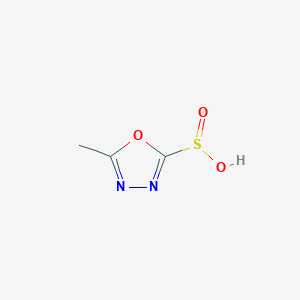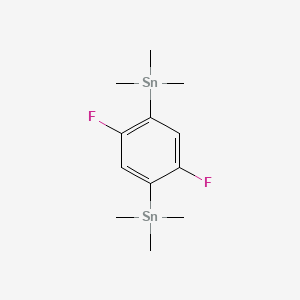
5-Bromo-1H,1'H-3,4'-biindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1H,1’H-3,4’-biindole is a brominated derivative of biindole, a compound consisting of two indole units connected at the 3 and 4 positions. Indole derivatives are significant in organic chemistry due to their presence in many natural products and pharmaceuticals. The addition of a bromine atom at the 5-position of the biindole structure can significantly alter its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H,1’H-3,4’-biindole typically involves the bromination of biindole. One common method is the electrophilic aromatic substitution reaction, where biindole is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 5-Bromo-1H,1’H-3,4’-biindole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Bromo-1H,1’H-3,4’-biindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole units can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biindoles, while oxidation and reduction can lead to different oxidation states of the indole units .
科学的研究の応用
5-Bromo-1H,1’H-3,4’-biindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-1H,1’H-3,4’-biindole involves its interaction with various molecular targets and pathways. The bromine atom can enhance the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The indole units can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules .
類似化合物との比較
Similar Compounds
5-Bromoindirubin: Another brominated indole derivative with similar structural features but different biological activities.
3,3’-Biindole: The non-brominated parent compound with distinct chemical and biological properties.
1-Benzyl-5-bromo-1H-indole: A related compound with a benzyl group at the 1-position and a bromine atom at the 5-position.
Uniqueness
5-Bromo-1H,1’H-3,4’-biindole is unique due to its specific substitution pattern, which can significantly influence its reactivity and biological activities. The presence of the bromine atom at the 5-position can enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .
特性
CAS番号 |
89346-30-5 |
|---|---|
分子式 |
C16H11BrN2 |
分子量 |
311.18 g/mol |
IUPAC名 |
5-bromo-3-(1H-indol-4-yl)-1H-indole |
InChI |
InChI=1S/C16H11BrN2/c17-10-4-5-16-13(8-10)14(9-19-16)11-2-1-3-15-12(11)6-7-18-15/h1-9,18-19H |
InChIキー |
LPRFZTWJAMWPGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CNC2=C1)C3=CNC4=C3C=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid](/img/structure/B13107720.png)
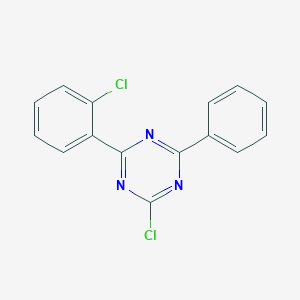
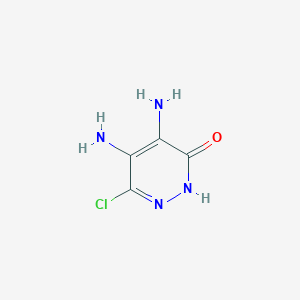


![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13107764.png)
![(2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B13107765.png)
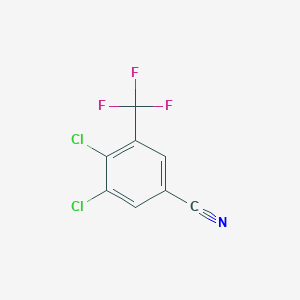

![1-Thiaspiro[3.3]heptan-6-one1,1-dioxide](/img/structure/B13107777.png)
